

Check Availability & Pricing

# Application Notes and Protocols: Safusidenib in IDH1-Mutant Glioma

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                       |           |
|----------------------|-----------------------|-----------|
| Compound Name:       | Mutant IDH1 inhibitor |           |
| Cat. No.:            | B608893               | Get Quote |

These application notes provide a comprehensive overview of the clinical trial results for safusidenib in the treatment of isocitrate dehydrogenase 1 (IDH1)-mutant glioma. The information is intended for researchers, scientists, and drug development professionals, offering insights into the drug's efficacy, safety profile, and the methodologies employed in its clinical evaluation.

# Introduction

Gliomas are the most prevalent type of primary brain cancer in adults.[1][2] A significant subset of these tumors, particularly lower-grade gliomas, harbor mutations in the IDH1 gene.[3] These mutations lead to the production of an oncometabolite, D-2-hydroxyglutarate (2-HG), which is implicated in oncogenesis through epigenetic dysregulation.[4]

Safusidenib (formerly DS-1001b, AB-218) is an orally available, potent, and brain-penetrant small molecule inhibitor of the mutant IDH1 enzyme.[1][2] By targeting the mutated enzyme, safusidenib aims to reduce 2-HG levels and thereby inhibit tumor growth. Recent clinical trials have investigated the efficacy and safety of safusidenib in patients with IDH1-mutant glioma.

### **Mechanism of Action**

Safusidenib selectively inhibits the mutated form of the IDH1 enzyme. This inhibition blocks the conversion of  $\alpha$ -ketoglutarate to the oncometabolite 2-hydroxyglutarate (2-HG). The reduction in 2-HG levels is believed to restore normal cellular differentiation and slow tumor progression.















Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



# References

- 1. Nuvation Bio Inc. Nuvation Bio Announces Publication of Positive Phase 2 Study Results for Safusidenib for the Treatment of Grade 2 IDH1-Mutant Glioma in Neuro-Oncology [investors.nuvationbio.com]
- 2. Nuvation Bio Announces Publication of Positive Phase 2 Study Results for Safusidenib for the Treatment of Grade 2 IDH1-Mutant Glioma in Neuro-Oncology [barchart.com]
- 3. Phase II study of safusidenib erbumine in patients with chemotherapy- and radiotherapynaïve isocitrate dehydrogenase 1-mutated WHO grade 2 gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols: Safusidenib in IDH1-Mutant Glioma]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608893#clinical-trial-results-for-safusidenib-in-glioma]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





